N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thienopyrimidinone class of heterocyclic molecules, characterized by a fused thiophene-pyrimidine core. The structure features:
- A 3-ethyl group on the pyrimidinone ring.
- A 7-(4-methylphenyl) substituent on the thieno[3,2-d]pyrimidine scaffold.
- A sulfanyl acetamide linker connecting the thienopyrimidinone core to a 2-chloro-4-methylphenyl terminal group.
Its molecular formula is C₂₄H₂₂ClN₃O₂S₂ (calculated molecular weight: ~484.04 g/mol).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-4-28-23(30)22-21(17(12-31-22)16-8-5-14(2)6-9-16)27-24(28)32-13-20(29)26-19-10-7-15(3)11-18(19)25/h5-12H,4,13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVONHIDNDTUAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system.
Introduction of Substituents: The 3-ethyl and 7-(4-methylphenyl) groups are introduced through alkylation and arylation reactions.
Formation of the Acetamide Moiety: The final step involves the reaction of the thienopyrimidine derivative with 2-chloro-4-methylphenylamine and subsequent acylation to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Medicinal Chemistry
N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been investigated for several potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds in the thienopyrimidine class may exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer cell proliferation and survival, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes linked to disease pathways, which could lead to new treatments for various conditions.
Biological Research
The compound's mechanism of action involves interactions with specific proteins or enzymes in biological systems. This interaction can modulate biological processes, leading to therapeutic effects. Investigations into its biological activity have shown promise in several areas:
- Targeted Therapy Development : By understanding how this compound interacts at the molecular level, researchers can design targeted therapies that minimize side effects while maximizing efficacy.
- Proteomics Research : The compound is utilized as a biochemical tool in proteomics to study protein interactions and functions.
Industrial Applications
In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of various thienopyrimidine derivatives, including this compound. The results indicated significant inhibition of cancer cell growth in vitro, suggesting that further development could lead to effective cancer therapies.
Case Study 2: Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of this compound against a range of bacterial strains. The findings demonstrated that it exhibited notable antibacterial activity, warranting further exploration into its potential as an antibiotic agent.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogs
Key Structural and Functional Insights
Impact of 3-Position Substitution: The 3-ethyl group in the target compound may enhance lipophilicity compared to analogs with smaller substituents (e.g., 3-methyl in CAS 1040631-92-2) . This could improve membrane permeability but may also affect metabolic stability.
Role of 7-Position Aryl Groups :
- The 7-(4-methylphenyl) group in the target compound and its methyl-substituted analog (CAS 1040631-92-2) likely contributes to π-π stacking interactions in enzyme active sites, a feature absent in analogs with unsubstituted 7-positions (e.g., C₂₁H₁₆ClF₃N₃O₂S₂) .
Terminal Group Modifications :
- The 2-chloro-4-methylphenyl terminal group in the target compound balances electronegativity (Cl) and hydrophobicity (CH₃). In contrast, the 2-(trifluoromethyl)phenyl group (C₂₁H₁₆ClF₃N₃O₂S₂) introduces strong electron-withdrawing effects, which may alter binding kinetics .
Synthetic Feasibility :
- The synthesis of N-(2,3-dichlorophenyl) analog (C₁₃H₁₁Cl₂N₃O₂S) achieved an 80% yield with a melting point of 230°C, suggesting robust synthetic protocols for this class .
Notes and Limitations
- Data Gaps: No bioactivity or pharmacokinetic data are available for the target compound. Most analogs are described only in synthesis or crystallography studies .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the thienopyrimidine class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C₃₀H₂₃ClN₃O₂S₂
- Molecular Weight : 484.0 g/mol
- CAS Number : 1040632-82-3
The structural elements include a thieno[3,2-d]pyrimidine core and various functional groups that contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit significant interactions with specific biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. This inhibition can lead to reduced proliferation of certain cancer cells and pathogens .
- Binding Affinity : Molecular docking studies suggest that this compound may have favorable binding affinities to targets such as EZH2 (enhancer of zeste homolog 2) and COX enzymes (cyclooxygenases), which are involved in various signaling pathways related to cancer and inflammation .
Biological Activities
The biological activities of this compound have been evaluated in several studies:
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Research indicates that derivatives of thienopyrimidine exhibit significant antiamoebic activity against Entamoeba histolytica, with IC₅₀ values indicating potent efficacy .
Anticancer Potential
Studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. The compound's ability to inhibit cell growth in cancer cell lines has been documented, suggesting its utility in cancer therapy .
Anti-inflammatory Effects
Given its interaction with COX enzymes, the compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies and experimental findings support the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that thienopyrimidine derivatives can inhibit the growth of cancer cells at low concentrations, indicating their potential as therapeutic agents .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between the compound and its biological targets, further validating its potential therapeutic applications .
Summary Table of Biological Activities
Q & A
Q. What are the recommended multi-step synthetic routes for this compound, and how do reaction conditions influence yield?
Q. How is structural characterization performed, and what analytical techniques resolve ambiguities?
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 2.3–2.5 ppm) and carbonyl signals (δ 168–170 ppm) .
- X-ray crystallography : Resolves bond angles and confirms the thienopyrimidine core geometry (e.g., C–S bond lengths: 1.75–1.78 Å) .
- HRMS : Validates molecular weight (e.g., [M+H]+ m/z 496.03) . Contradiction Note : Discrepancies in melting points (e.g., unreported in some studies) require DSC analysis for verification .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. non-significant effects) be resolved?
Contradictions may arise from assay conditions or impurity profiles. Methodological solutions include:
- Dose-response curves : Test across concentrations (1 nM–100 µM) to identify IC₅₀ values .
- Kinetic assays : Use FRET-based or radiometric assays (e.g., Akt kinase inhibition studies) to measure real-time activity .
- Purity validation : HPLC-MS (≥98% purity) to exclude byproduct interference . Example : A study found 80% Akt inhibition at 10 µM but no effect at 1 µM, highlighting concentration-dependent activity .
Q. What computational strategies predict target interactions and guide experimental design?
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 7SH) to model binding to Akt kinase’s ATP pocket .
- MD simulations : Assess stability of ligand-protein complexes (GROMACS, 50 ns trajectories) to prioritize stable conformers .
- SAR analysis : Compare with analogs (e.g., pyrazolo[4,3-d]pyrimidines) to identify critical substituents (e.g., 4-methylphenyl enhances lipophilicity) .
Q. How can reaction scalability be optimized without compromising stereochemical integrity?
- Flow chemistry : Continuous synthesis of the pyrimidine core reduces side reactions (residence time: 20 min, 100°C) .
- Catalyst screening : Pd/C or Ni catalysts for selective hydrogenation of intermediates (e.g., nitro groups) .
- In-line analytics : PAT tools (e.g., FTIR) monitor reaction progress in real time .
Data Contradiction Analysis
Q. Why do solubility values vary across studies, and how should formulation address this?
Discrepancies stem from solvent polarity (e.g., DMSO vs. water) and polymorphic forms. Solutions:
- Co-solvent systems : Use PEG-400/water (1:1) to enhance aqueous solubility .
- Polymorph screening : XRD identifies stable crystalline forms with improved dissolution .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
